1-(4-Cyanonaphthalen-1-yl)piperidine-3-carboxamide
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Overview
Description
1-(4-Cyanonaphthalen-1-yl)piperidine-3-carboxamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyanonaphthalen-1-yl)piperidine-3-carboxamide typically involves the reaction of 4-cyanonaphthalene with piperidine-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(4-Cyanonaphthalen-1-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group and the naphthalene ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents like chloroform or dichloromethane.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Cyanonaphthalen-1-yl)piperidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of viral infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Cyanonaphthalen-1-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyano group and the naphthalene ring play crucial roles in its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Cyanonaphthalen-1-yl)piperidine-3-carboxylic acid
- 1-(4-Cyanonaphthalen-1-yl)piperidine-4-carboxamide
- 1-(4-Cyanonaphthalen-1-yl)piperidine-2-carboxamide
Uniqueness
1-(4-Cyanonaphthalen-1-yl)piperidine-3-carboxamide is unique due to its specific structural features, including the position of the cyano group and the carboxamide moiety.
Properties
CAS No. |
664363-26-2 |
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Molecular Formula |
C17H17N3O |
Molecular Weight |
279.34 g/mol |
IUPAC Name |
1-(4-cyanonaphthalen-1-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C17H17N3O/c18-10-12-7-8-16(15-6-2-1-5-14(12)15)20-9-3-4-13(11-20)17(19)21/h1-2,5-8,13H,3-4,9,11H2,(H2,19,21) |
InChI Key |
NEUPASQYILDAOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C3=CC=CC=C32)C#N)C(=O)N |
Origin of Product |
United States |
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